molecular formula C12H19N7O3 B8352491 5'-Deoxy-5',8-bis(methylamino)adenosine

5'-Deoxy-5',8-bis(methylamino)adenosine

Cat. No.: B8352491
M. Wt: 309.32 g/mol
InChI Key: DNNBKPUCPWYBPB-IOSLPCCCSA-N
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Description

5'-Deoxy-5',8-bis(methylamino)adenosine is a synthetic adenosine derivative characterized by methylamino substitutions at the 5' and 8 positions of the purine scaffold. This compound is structurally distinct from natural adenosine due to the absence of the 5'-hydroxyl group and the addition of methylamino groups, which confer unique biochemical properties. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and protective group strategies, as seen in analogs like 5'-deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine .

Properties

Molecular Formula

C12H19N7O3

Molecular Weight

309.32 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-(methylaminomethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H19N7O3/c1-14-3-5-7(20)8(21)11(22-5)19-10-6(18-12(19)15-2)9(13)16-4-17-10/h4-5,7-8,11,14,20-21H,3H2,1-2H3,(H,15,18)(H2,13,16,17)/t5-,7-,8-,11-/m1/s1

InChI Key

DNNBKPUCPWYBPB-IOSLPCCCSA-N

Isomeric SMILES

CNC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2NC)N)O)O

Canonical SMILES

CNCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2NC)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Adenosine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Targets/Activities Reference
5'-Deoxy-5',8-bis(methylamino)adenosine 5'-deoxy, 5'-N(CH₃), 8-NHCH₃ ~337.3* AdoMetDC inhibition, antiparasitic activity
5'-Deoxy-5'-(methylthio)adenosine (MTA) 5'-deoxy, 5'-SCH₃ 298.3 Polyamine metabolism, MTAPase substrate, neuroprotection, CHO cell productivity booster
DMAMA (5'-deoxy-5'-(N-dimethyl)amino-8-methyl adenosine) 5'-deoxy, 5'-N(CH₃)₂, 8-CH₃ ~323.3* AdoMetDC inhibition, antiproliferative effects
5'-Deoxy-5'-halogenated adenosine analogs 5'-deoxy, 5'-X (X = Cl, Br, I) Varies MTAPase substrates, antiviral/antitumor activity
5'-Deoxy-5'-amino-5'-C-methyl adenosine 5'-deoxy, 5'-NH₂, 5'-C-CH₃ ~295.3* DOT1L inhibition, enhanced enzyme binding

*Calculated based on molecular formulas.

Key Findings:

Enzyme Specificity: 5'-Deoxy-5',8-bis(methylamino)adenosine and DMAMA target AdoMetDC, a rate-limiting enzyme in polyamine biosynthesis. Both compounds act as transition-state analogs, irreversibly inhibiting the enzyme . MTA, a natural byproduct of polyamine synthesis, is metabolized by MTAPase to adenine and methylthioribose-1-phosphate. Unlike the target compound, MTA modulates central metabolism and cell-cycle progression in CHO cells .

Biological Activity :

  • MTA demonstrates neuroprotective effects via antioxidant pathways (e.g., glutathione modulation) and enhances recombinant protein production in biopharmaceutical systems .
  • 5'-Deoxy-5'-halogenated analogs (e.g., 5'-iodo derivatives) are substrates for MTAPase and exhibit antiviral activity, but their cytotoxicity varies with halogen size .

Structural Impact on Function: The 5'-C-methyl group in 5'-deoxy-5'-amino-5'-C-methyl adenosine enhances DOT1L inhibition compared to non-methylated analogs, highlighting the role of steric effects in enzyme binding . Methylthio vs. Methylamino: MTA’s sulfur atom facilitates nucleophilic cleavage by MTAPase, whereas methylamino groups in the target compound stabilize interactions with AdoMetDC’s active site .

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